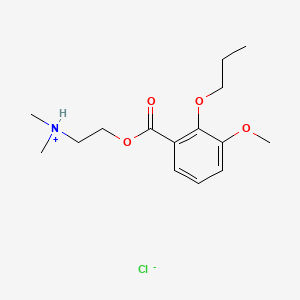

Benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride

Description

This compound is a benzoic acid derivative featuring a 3-methoxy and 2-propoxy substitution on the aromatic ring. The carboxylic acid group is esterified with a 2-(dimethylamino)ethyl moiety, and the structure is stabilized as a hydrochloride salt.

Properties

CAS No. |

24063-41-0 |

|---|---|

Molecular Formula |

C15H24ClNO4 |

Molecular Weight |

317.81 g/mol |

IUPAC Name |

2-(3-methoxy-2-propoxybenzoyl)oxyethyl-dimethylazanium;chloride |

InChI |

InChI=1S/C15H23NO4.ClH/c1-5-10-19-14-12(7-6-8-13(14)18-4)15(17)20-11-9-16(2)3;/h6-8H,5,9-11H2,1-4H3;1H |

InChI Key |

AGCONKZAPKGEKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=CC=C1OC)C(=O)OCC[NH+](C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | Not specified in available sources |

| Molecular Weight | Not specified in available sources |

| Solubility | Expected to be soluble in polar aprotic solvents and partially soluble in water, similar to related compounds |

| pKa (Dimethylamino group) | Typically around 8.5–9.0 for protonated forms of similar compounds |

Synthesis and Preparation Methods

The synthesis of this compound typically involves a multi-step process:

Esterification : Benzoic acid derivatives react with 2-(dimethylamino)ethanol in the presence of a coupling agent (e.g., DCC) to form the ester linkage.

Substitution : Introduction of the methoxy and propoxy groups via nucleophilic aromatic substitution or Mitsunobu reactions.

Salt Formation : Treatment with hydrochloric acid yields the hydrochloride salt.

Laboratory-Scale Synthesis Example

Industrial-Scale Production Considerations

Industrial production would likely involve optimizing reaction conditions for higher yields and purity, possibly using aprotic solvents and ensuring efficient isolation and purification processes.

Challenges and Considerations in Synthesis

- Reagent Selection : Choosing appropriate coupling agents and solvents is crucial for efficient esterification and substitution reactions.

- Purification : Ensuring high purity of the final product requires careful purification steps, potentially involving recrystallization or chromatography.

- Safety and Environmental Impact : Handling hydrochloric acid and other reagents requires proper safety measures to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy and propoxy groups can be oxidized under strong oxidative conditions.

Reduction: The ester linkage can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that benzoic acid derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways. It may interact with specific receptors involved in inflammation, potentially leading to therapeutic applications in treating inflammatory diseases.

- Cardiovascular Applications : Some studies suggest that similar compounds may have beneficial effects on cardiovascular health by inhibiting platelet aggregation and reducing thromboembolic risks .

Case Studies

-

Antimicrobial Activity Evaluation :

- A study tested various derivatives of benzoic acid against common pathogens. Results indicated that benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride demonstrated significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli.

-

Inflammation Model Testing :

- In vitro tests using human cell lines showed that the compound reduced pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent. Further studies are needed to elucidate the exact mechanisms involved.

Mechanism of Action

The mechanism of action of benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with receptors or enzymes, modulating their activity. The ester linkage allows for hydrolysis, releasing the active components that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

a) Tetracaine Hydrochloride

- Structure: 4-(Butylamino)benzoic acid esterified with 2-(dimethylamino)ethanol (hydrochloride salt) .

- Key Differences: Tetracaine lacks alkoxy substituents (methoxy/propoxy) but includes a butylamino group at position 3. This substitution enhances its potency as a long-acting local anesthetic .

- Molecular Formula : C₁₅H₂₄N₂O₂·HCl (MW: 300.82) .

b) Propoxycaine Hydrochloride

- Structure: 4-Amino-2-propoxybenzoic acid esterified with 2-(diethylamino)ethanol (hydrochloride salt) .

- Key Differences: Propoxycaine features a propoxy group at position 2 (similar to the target compound) but includes an amino group at position 4. The diethylaminoethyl group may reduce central nervous system penetration compared to dimethylamino derivatives .

- Molecular Formula : C₁₆H₂₆N₂O₃·HCl (MW: 330.85) .

c) Benzoic acid, 2-hydroxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride

- Structure: A hydroxyl group at position 2 and methoxy at position 3, esterified with 2-(dimethylamino)ethanol .

- Key Differences : The absence of a propoxy group and presence of a hydroxyl moiety may alter lipid solubility, reducing membrane permeability compared to the target compound .

- Molecular Formula: C₁₂H₁₇NO₄·HCl (MW: 283.73) .

Structural and Physicochemical Comparison Table

*Estimated molecular weight based on structural analogy to Tetracaine and Propoxycaine.

Pharmacokinetic and Toxicological Considerations

- Lipophilicity : The 2-propoxy and 3-methoxy groups likely increase lipid solubility compared to hydroxylated analogs, enhancing tissue penetration .

- Metabolism: Ester hydrolysis by plasma esterases is expected, as seen in Tetracaine and Procaine, yielding benzoic acid derivatives and dimethylaminoethanol .

- Toxicity: The dimethylaminoethyl group may confer cardiotoxicity at high doses, a risk shared with Tetracaine .

Biological Activity

Benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C15H24ClNO4, with a molecular weight of approximately 303.81 g/mol. The structure features a benzoic acid core with a methoxy group at the 3-position and a propoxy group at the 2-position, linked to a dimethylaminoethyl group through an ester bond. The hydrochloride form enhances its solubility in water, making it suitable for various applications in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has been evaluated for its ability to inhibit the growth of various microorganisms. Preliminary findings suggest that it possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Properties : The mechanism of action is believed to involve the hydrolysis of the ester linkage, releasing the active dimethylaminoethyl group. This group may interact with enzymes and receptors involved in inflammatory pathways, potentially leading to reduced inflammation.

Antimicrobial Activity

In vitro studies have demonstrated that benzoic acid derivatives can exhibit strong antimicrobial effects. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds similar to benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester showed MIC values ranging from 8 μM to 32 μM against various bacterial strains, indicating effective inhibition of microbial growth .

Anti-inflammatory Activity

Studies have indicated that the compound can modulate inflammatory responses. For example:

- Cell Line Studies : Research on specific cell lines revealed that the compound could reduce pro-inflammatory cytokine production in response to stimuli such as lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

Case Studies

- Cancer Cell Line Studies : In a study examining antiproliferative activity against cancer cell lines (e.g., MCF-7), derivatives of benzoic acid demonstrated IC50 values in the low micromolar range (1.2 - 5.3 μM), indicating potential anticancer properties .

- Comparative Studies : Comparative analyses with other benzoic acid derivatives highlighted that this specific compound exhibited enhanced solubility and biological activity compared to structurally similar compounds. The presence of both methoxy and propoxy groups was crucial for its improved efficacy .

Data Table: Biological Activity Comparison

| Compound Name | Molecular Formula | Antimicrobial Activity (MIC) | Antiproliferative Activity (IC50) |

|---|---|---|---|

| Benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, HCl | C15H24ClNO4 | 8 - 32 μM | 1.2 - 5.3 μM |

| Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester | C18H30ClNO4 | Not specified | Not specified |

| Benzoic acid, 4-[2-(dimethylamino)ethoxy]-, methyl ester | C16H26ClNO4 | Not specified | Not specified |

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound features a benzoic acid core substituted with a methoxy group at the 3-position, a propoxy group at the 2-position, and a 2-(dimethylamino)ethyl ester linked via a carboxylate group. The hydrochloride salt enhances aqueous solubility compared to the free base. The propoxy group increases lipophilicity compared to shorter alkoxy chains (e.g., methoxy), while the dimethylamino group contributes to basicity and potential hydrogen bonding . Structural analogs (e.g., butoxy vs. propoxy substitutions) show variations in solubility and reactivity, as seen in comparative studies .

Q. What are the recommended synthetic pathways for this compound?

A typical synthesis involves:

- Step 1 : Esterification of 3-methoxy-2-propoxybenzoic acid with 2-(dimethylamino)ethanol using a coupling agent (e.g., DCC or EDCI).

- Step 2 : Protonation with HCl to form the hydrochloride salt, followed by purification via recrystallization or column chromatography . Key challenges include optimizing reaction conditions (e.g., temperature, solvent) to minimize side reactions like hydrolysis of the ester or alkoxy groups.

Q. How can researchers characterize the hydrochloride salt form?

- NMR spectroscopy : Confirm the presence of the propoxy (–OCH2CH2CH3), methoxy (–OCH3), and dimethylamino (–N(CH3)2) groups.

- Mass spectrometry : Validate the molecular ion peak (expected m/z ~300–350, depending on fragmentation).

- Melting point analysis : Compare with literature values for similar hydrochloride salts (e.g., Tetracaine HCl melts at 149°C) .

- X-ray crystallography : Resolve the crystal structure to confirm salt formation and stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Modify substituents : Replace propoxy with butoxy or ethoxy to assess effects on membrane permeability and target binding.

- Explore ester variants : Substitute the dimethylaminoethyl group with morpholino or piperidinyl moieties to alter pharmacokinetics.

- Biological assays : Test antimicrobial, anti-inflammatory, or local anesthetic activity against reference compounds (e.g., Tetracaine) .

- Data analysis : Use regression models to correlate substituent hydrophobicity (logP) with activity, leveraging comparative tables of analogs .

Q. What in silico strategies predict this compound’s biological targets and mechanisms?

- Molecular docking : Screen against protein databases (e.g., PDB) using tools like AutoDock. For example, benzoic acid derivatives have been docked into fungal cytochrome P450 targets (e.g., CYP51) to predict antifungal activity .

- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond donors/acceptors) using software like Schrödinger.

- ADMET prediction : Use platforms like SwissADME to estimate bioavailability, blood-brain barrier penetration, and toxicity .

Q. How does hydrolysis of the ester group affect bioactivity?

- Experimental design : Incubate the compound in buffer solutions (pH 1–9) and monitor degradation via HPLC.

- Mechanistic insight : The ester hydrolyzes to release 2-(dimethylamino)ethanol and 3-methoxy-2-propoxybenzoic acid. The latter may act as a weak acid antimicrobial, while the former could modulate cholinergic pathways .

- Bioactivity assays : Compare pre- and post-hydrolysis samples in cell-based models to disentangle prodrug vs. active metabolite effects.

Methodological Considerations

Q. How to resolve contradictions in reported biological activity data?

- Reproducibility checks : Validate assays under standardized conditions (e.g., cell line, incubation time).

- Control experiments : Include reference compounds (e.g., Tetracaine for local anesthetic activity) to calibrate results .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., higher alkoxy chain length correlates with increased membrane disruption) .

Q. What strategies enhance the compound’s stability during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.